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Compound of Interest

Compound Name: 3-Methoxybut-1-yne

Cat. No.: B1653657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical

characterization of 3-Methoxybut-1-yne (CAS: 18857-02-8), a valuable building block in

organic synthesis. Due to its specific functional groups—a terminal alkyne and a secondary

ether—a multi-technique approach is essential for unambiguous identification and purity

assessment. This guide outlines the application of Nuclear Magnetic Resonance (NMR)

spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy,

and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this

compound.

Summary of Physicochemical Properties
Property Value Source

Molecular Formula C₅H₈O PubChem[1]

Molecular Weight 84.12 g/mol PubChem[1]

IUPAC Name 3-methoxybut-1-yne PubChem[1]

CAS Number 18857-02-8 PubChem[1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for the structural elucidation of 3-Methoxybut-1-yne,

providing detailed information about the carbon and hydrogen framework.

¹H NMR (Proton NMR)
Expected Chemical Shifts:

Proton Environment
Expected Chemical Shift
(δ, ppm)

Multiplicity

Acetylenic proton (-C≡C-H) 2.0 - 3.0 Doublet

Methine proton (-CH(OCH₃)-) 3.8 - 4.2 Quartet

Methoxy protons (-OCH₃) 3.3 - 3.5 Singlet

Methyl protons (-

CH(OCH₃)CH₃)
1.2 - 1.4 Doublet

Experimental Protocol:

Sample Preparation: Dissolve 5-10 mg of 3-Methoxybut-1-yne in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

Acquisition Parameters:

Acquire the spectrum at room temperature.

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16

scans).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a relaxation delay of 1-2 seconds.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR (Carbon-13 NMR)
Expected Chemical Shifts:

Carbon Environment Expected Chemical Shift (δ, ppm)

Acetylenic carbon (-C≡CH) 80 - 90

Acetylenic carbon (-C≡CH) 70 - 80

Methine carbon (-CH(OCH₃)-) 60 - 70

Methoxy carbon (-OCH₃) 55 - 60

Methyl carbon (-CH(OCH₃)CH₃) 20 - 25

Experimental Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: Use the same NMR spectrometer.

Acquisition Parameters:

Acquire the spectrum using a proton-decoupled pulse sequence.

A higher number of scans will be required compared to ¹H NMR (e.g., 128-1024 scans)

due to the lower natural abundance of ¹³C.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150

ppm).

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons,

although none are present in 3-Methoxybut-1-yne.

Data Processing: Process the data similarly to the ¹H NMR spectrum.
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II. Gas Chromatography-Mass Spectrometry (GC-
MS)
GC-MS is an ideal technique for assessing the purity of the volatile 3-Methoxybut-1-yne and

confirming its molecular weight and fragmentation pattern.

Expected Data:

Parameter Expected Value

Retention Time (t R ) Dependent on GC column and conditions

Molecular Ion (M⁺) m/z = 84

Key Fragment Ions m/z = 69, 53, 41, 39

Experimental Protocol:

Sample Preparation: Prepare a dilute solution of 3-Methoxybut-1-yne (e.g., 100 ppm) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a standard GC-MS system equipped with a capillary column.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25

µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10

°C/min.

Injection Mode: Split injection (e.g., 50:1 split ratio).

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 200.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: Identify the peak corresponding to 3-Methoxybut-1-yne in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular ion

and interpret the fragmentation pattern.

III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in 3-Methoxybut-1-yne.

Expected Absorption Bands:

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

Acetylenic C-H Stretch ~3300 Strong, sharp

C-H Stretch (Alkyl) 2850-3000 Medium to Strong

C≡C Stretch 2100-2260 Weak to Medium, sharp

C-O Stretch (Ether) 1050-1150 Strong

Experimental Protocol:

Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in

a solution cell.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty spectrometer (or the solvent-filled cell).

Record the sample spectrum.

The final spectrum is the ratio of the sample spectrum to the background spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

IV. High-Performance Liquid Chromatography
(HPLC)
While GC is often preferred for volatile compounds like 3-Methoxybut-1-yne, HPLC can be

employed for non-volatile impurities or for preparative separation. A reverse-phase method is

generally suitable.

Experimental Protocol:

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Instrumentation: A standard HPLC system with a UV detector.

HPLC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting

point would be 60:40 (v/v) acetonitrile:water.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.
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Detector: UV detector set at a low wavelength (e.g., 210 nm) due to the lack of a strong

chromophore.

Injection Volume: 10 µL.

Data Analysis: The retention time can be used for identification, and the peak area can be

used for quantification against a standard curve.
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Caption: Overall workflow for the analytical characterization of 3-Methoxybut-1-yne.
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Caption: Logical relationships between analytical techniques and the information they provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Characterization of 3-Methoxybut-1-yne: A Guide to
Analytical Methods]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1653657#analytical-methods-for-3-methoxybut-1-
yne-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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